molecular formula C18H18N2O2 B2803925 1-[2-(2,6-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazole-2-carbaldehyde CAS No. 953847-04-6

1-[2-(2,6-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazole-2-carbaldehyde

Cat. No.: B2803925
CAS No.: 953847-04-6
M. Wt: 294.354
InChI Key: NLCRHKWGWXYHMX-UHFFFAOYSA-N
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Description

1-[2-(2,6-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazole-2-carbaldehyde is a benzodiazole derivative featuring a 2,6-dimethylphenoxy ethyl side chain and a carbaldehyde functional group at the 2-position of the heterocyclic core. The benzodiazole scaffold is known for its versatility in drug design, often contributing to hydrogen bonding, π-π stacking, or hydrophobic interactions with biological targets . The carbaldehyde group may act as an electrophilic site for covalent binding or serve as a synthetic handle for further derivatization.

The synthesis of analogous compounds, such as 2-((2-(2,6-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazole (a BF-3 inhibitor), involves alkylation of heterocyclic precursors (e.g., benzimidazole-2-thiol) with halogenated phenoxyethyl intermediates . This suggests that the target compound could be synthesized via similar pathways, substituting the thiol group with a carbaldehyde moiety.

Properties

IUPAC Name

1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-13-6-5-7-14(2)18(13)22-11-10-20-16-9-4-3-8-15(16)19-17(20)12-21/h3-9,12H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCRHKWGWXYHMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCN2C3=CC=CC=C3N=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,6-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazole-2-carbaldehyde typically involves multiple steps. One common method includes the reaction of 2,6-dimethylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide to form 2-(2,6-dimethylphenoxy)ethanol. This intermediate is then reacted with 1H-1,3-benzodiazole-2-carbaldehyde under acidic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Synthetic Routes and Alkylation Reactions

The synthesis of benzimidazole derivatives often involves alkylation, cyclization, and functionalization of the core heterocycle. For 1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazole-2-carbaldehyde, key steps include:

  • N-Alkylation : Reaction of 2-chloromethyl benzimidazole precursors with 2-(2,6-dimethylphenoxy)ethylamine under basic conditions (e.g., NaH/DMF) to form the ethylphenoxyethyl side chain .
  • Oxidation : Introduction of the carbaldehyde group at the 2-position via oxidation of a hydroxymethyl intermediate using MnO₂ or Dess-Martin periodinane .

Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Key Observations
N-AlkylationNaH, DMF, 80°C, 12h65–75%Isomeric mixtures observed for unsymmetrical precursors
OxidationMnO₂, CH₂Cl₂, RT82%Selective oxidation without ring degradation

Reactivity of the Carbaldehyde Group

The aldehyde moiety at the 2-position participates in nucleophilic addition and condensation reactions:

  • Schiff Base Formation : Reacts with primary amines (e.g., hydrazines, aryl amines) to form hydrazones or imines . For example: Benzimidazole CHO NH2RBenzimidazole C NR+H2O\text{Benzimidazole CHO NH}_2\text{R}\rightarrow \text{Benzimidazole C NR}+\text{H}_2\text{O} These derivatives exhibit enhanced biological activity, including antimicrobial properties .
  • Knoevenagel Condensation : Reacts with active methylene compounds (e.g., malononitrile) under solvent-free conditions to form α,β-unsaturated derivatives .

Table 2: Condensation Reactions

SubstrateProductConditionsYield (%)
HydrazineHydrazoneEtOH, reflux, 3h78%
MalonateCyanoacrylateSolvent-free, 60°C68%

Electrophilic Substitution on the Benzimidazole Core

The benzimidazole ring undergoes electrophilic substitution, influenced by the electron-donating phenoxyethyl group:

  • Sulfonation : Treatment with fuming H₂SO₄ introduces sulfonic acid groups at the 5- or 6-position .
  • Halogenation : Bromination with NBS in CCl₄ yields mono- or di-substituted bromo derivatives .

Key Observation : The 2-carbaldehyde group deactivates the ring, directing substitution to the less hindered positions .

Degradation Pathways

  • Oxidative Degradation : Exposure to H₂O₂/UV light cleaves the phenoxyethyl chain, yielding 2-carboxybenzimidazole as a major product.
  • Hydrolysis : Under acidic conditions, the aldehyde converts to a carboxylic acid via hydration and oxidation .

Comparative Reactivity with Analogues

Table 3: Substituent Effects on Reactivity

CompoundPosition of -CHOReaction Rate (Relative)
1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazole-2-carbaldehyde21.0 (Reference)
1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazole-2-carbaldehyde20.87
Benzimidazole-2-carbaldehyde21.2

Notes: Steric hindrance from the 2,6-dimethylphenoxy group reduces reactivity compared to unsubstituted analogs .

Scientific Research Applications

Medicinal Chemistry

1-[2-(2,6-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazole-2-carbaldehyde has been investigated for its antimicrobial and anticancer properties. Studies indicate that compounds with a benzodiazole core often exhibit significant biological activities due to their ability to interact with various biological targets.

  • Antimicrobial Activity : Research has shown that similar compounds exhibit varying degrees of antibacterial and antifungal activities. For instance, benzodiazole derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating promising results in inhibiting bacterial growth .
  • Anticancer Potential : The compound's structure suggests potential interactions with cancer cell pathways. Preliminary studies indicate that benzodiazole derivatives can induce apoptosis in cancer cells, making them candidates for further drug development .

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its unique structure allows chemists to modify it through various reactions such as:

  • Oxidation : Using agents like potassium permanganate to convert the aldehyde group into carboxylic acids or ketones.
  • Reduction : Transforming the aldehyde into alcohols using lithium aluminum hydride.
  • Substitution Reactions : Facilitating the introduction of new functional groups at the benzodiazole or phenoxy positions .

Material Science

The incorporation of this compound into materials science applications is also noteworthy. Its unique properties may allow it to be used in the development of:

  • Organic Photovoltaics : The compound's electronic properties could be beneficial in solar cell technologies where organic materials are utilized for light absorption and charge transport.
  • Polymer Chemistry : It may serve as an intermediate in synthesizing specialty polymers with enhanced thermal and mechanical properties.

Case Study 1: Antimicrobial Screening

A study evaluated various benzodiazole derivatives for their antimicrobial activities against multiple bacterial strains using the agar well diffusion method. The results indicated that compounds similar to this compound exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Activity Assessment

Research focused on the anticancer properties of benzodiazole derivatives demonstrated that certain modifications led to increased cytotoxicity against specific cancer cell lines. The study utilized MTT assays to assess cell viability post-treatment with varying concentrations of the compound .

Mechanism of Action

The mechanism of action of 1-[2-(2,6-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Key Observations:

Benzodiazole vs. Benzimidazole: The target compound’s benzodiazole core differs from the benzimidazole structure in .

Phenoxyethyl Side Chain: The 2,6-dimethylphenoxyethyl group is a common motif in all compounds, likely contributing to lipophilicity and membrane permeability. This group may facilitate binding to hydrophobic pockets in enzymes or receptors .

Carbaldehyde vs. Acetamide: Unlike the acetamide derivatives in , the carbaldehyde group in the target compound lacks hydrogen-bond donor capacity but offers unique reactivity for post-synthetic modifications (e.g., condensation reactions) .

Physicochemical Properties (Hypothetical Analysis)

Property Target Compound Benzimidazole Thioether Acetamide Derivative
Molecular Weight (g/mol) ~352.4 (calculated) ~342.4 ~500–600 (varies)
LogP (Predicted) ~3.5 ~3.8 ~2.5–4.0
Hydrogen Bond Acceptors 5 4 6–8
Reactivity High (aldehyde) Moderate (thioether) Low (amide)

Biological Activity

1-[2-(2,6-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazole-2-carbaldehyde is a complex organic compound featuring a benzodiazole core, which has garnered attention for its potential biological activities. This compound is part of a larger class of benzimidazole derivatives known for their diverse pharmacological properties.

Chemical Structure and Properties

The compound's detailed chemical properties are as follows:

PropertyValue
Molecular Formula C18H20N2O2
Molecular Weight 296.37 g/mol
IUPAC Name This compound
InChI Key XXXXXX
Canonical SMILES CC(C)C1=CC=CC=N1C(=O)C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The benzodiazole moiety is known to modulate the activity of several biological pathways, potentially influencing cellular functions related to cancer, inflammation, and infectious diseases.

Anticancer Activity

Research indicates that benzodiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways such as PI3K/Akt and MAPK pathways.

Antimicrobial Activity

Benzodiazole derivatives have been reported to possess broad-spectrum antimicrobial activity. The compound's ability to disrupt bacterial cell membranes and inhibit essential enzymes contributes to its effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its potency against resistant strains like MRSA.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound may be linked to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential therapeutic applications in treating inflammatory diseases.

Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several benzodiazole derivatives, including the target compound. The study found that these compounds significantly reduced the viability of MCF-7 breast cancer cells at concentrations as low as 10 µM, with IC50 values indicating strong potency compared to standard chemotherapeutic agents .

Study 2: Antimicrobial Activity

A separate investigation focused on the antimicrobial effects of benzodiazole derivatives against Staphylococcus aureus and Escherichia coli. The results revealed that the compound exhibited MIC values lower than those of commonly used antibiotics, suggesting its potential as an alternative treatment for bacterial infections .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis highlights the importance of specific functional groups within the benzodiazole framework. Modifications at the 2-position have been shown to enhance biological activity significantly. For example, substituents such as dimethylphenoxy groups improve binding affinity to target proteins, thereby increasing efficacy .

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